Sodium tetra(p-tolyl)borate
Overview
Description
Sodium tetra(p-tolyl)borate, also known as sodium tetrakis(4-methylphenyl)borate, is a chemical compound with the molecular formula C28H28BNa and a molecular weight of 398.32 g/mol . It is commonly used as an analytical and chromatography reagent, as well as an ion sensor compound and an additive for ion-selective electrodes .
Mechanism of Action
Target of Action
Sodium tetra(p-tolyl)borate is primarily used as an analytical and chromatography reagent , as well as an ion sensor compound . Its primary targets are therefore the ions that it is designed to detect and interact with in these applications.
Mode of Action
This allows it to be used in ion-selective electrodes (ISE) and other analytical applications .
Biochemical Pathways
Its main function is to interact with specific ions in a sample, allowing their concentration to be determined .
Pharmacokinetics
It is known to be a solid at room temperature and is typically stored under desiccating conditions .
Result of Action
The result of this compound’s action is the detection and measurement of specific ions in a sample. This is achieved through its interaction with these ions, which causes a measurable change in its properties .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. It is recommended to be stored at room temperature and under desiccating conditions . It is also advised to prepare and use solutions on the same day, and if necessary, store them as aliquots in tightly sealed vials at -20°C .
Preparation Methods
Sodium tetra(p-tolyl)borate can be synthesized through various methods. One common synthetic route involves the reaction of sodium tetrafluoroborate with 4-bromotoluene in the presence of magnesium turnings and tetrahydrofuran (THF) under an inert atmosphere . The reaction is highly exothermic and requires careful control of temperature and reaction conditions. The resulting product is purified by precipitation using a mixture of diethyl ether and hexane .
Chemical Reactions Analysis
Sodium tetra(p-tolyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions with different electrophiles, leading to the formation of various substituted borates.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, forming different oxidation states of boron.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Scientific Research Applications
Sodium tetra(p-tolyl)borate has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used as an analytical reagent for chromatography and ion-selective electrodes.
Biological Research: It is used in various biological assays and experiments due to its ability to form stable complexes with different biomolecules.
Industrial Applications: It is used as an additive in various industrial processes, including the production of polymers and other materials.
Comparison with Similar Compounds
Sodium tetra(p-tolyl)borate is similar to other tetraarylborates, such as sodium tetraphenylborate and potassium tetrakis(4-chlorophenyl)borate . it is unique in its ability to form stable complexes with specific ions and molecules, making it particularly useful in analytical and industrial applications .
Properties
IUPAC Name |
sodium;tetrakis(4-methylphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28B.Na/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;/h5-20H,1-4H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPGHQQFKGSIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BNa | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635391 | |
Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15738-23-5 | |
Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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